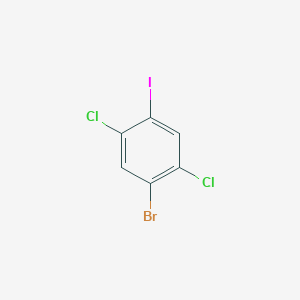

1-Bromo-2,5-dichloro-4-iodobenzene

Description

1-Bromo-2,5-dichloro-4-iodobenzene (CAS: 1160573-72-7) is a polyhalogenated aromatic compound with the molecular formula C₆H₂BrCl₂I and a molecular weight of 351.8 g/mol. This compound features bromine, chlorine, and iodine substituents at positions 1, 2/5, and 4, respectively, on a benzene ring. Its structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of complex halogenated scaffolds .

Properties

IUPAC Name |

1-bromo-2,5-dichloro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARUUWFRCFKUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Bromo-2,5-dichloro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with a dichlorobenzene compound, bromination and iodination can be carried out sequentially. The reaction conditions typically involve the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reactions .

Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2,5-dichloro-4-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Coupling Reactions: It can also undergo coupling reactions such as the Suzuki-Miyaura cross-coupling, where it reacts with arylboronic acids in the presence of palladium catalysts to form biaryl compounds.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.

Scientific Research Applications

1-Bromo-2,5-dichloro-4-iodobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: While specific biological applications are less documented, halogenated benzene derivatives are often explored for their potential biological activities, including as precursors for pharmaceuticals.

Mechanism of Action

The mechanism by which 1-Bromo-2,5-dichloro-4-iodobenzene exerts its effects in chemical reactions typically involves electrophilic aromatic substitution. The presence of multiple halogen atoms on the benzene ring influences the electron density, making certain positions on the ring more reactive towards electrophiles or nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Physical Properties :

- Solubility: Limited data are available, but halogenated benzenes generally exhibit low solubility in polar solvents due to their hydrophobic nature.

- Stability : The compound requires storage at 2–8°C in moisture-free, light-protected environments, indicating sensitivity to hydrolysis and photodegradation .

The structural and functional properties of 1-bromo-2,5-dichloro-4-iodobenzene can be contextualized by comparing it with analogous halogenated benzene derivatives. Below is a detailed analysis:

Table 1: Structural and Physical Comparison

Key Differences and Implications

Substituent Positions :

- The 1-bromo-2,5-dichloro-4-iodo isomer exhibits halogens at positions 1, 2, 4, and 4. This arrangement creates significant steric hindrance and electronic effects, favoring electrophilic substitution at the less-hindered C-6 position. In contrast, 1-bromo-3,5-dichloro-2-iodobenzene (B537) positions iodine at C-2, which may enhance reactivity in Suzuki-Miyaura couplings due to proximity to bromine .

Functional Group Effects: Methoxy-substituted analogs (e.g., 1-bromo-2,5-dimethoxy-4-iodobenzene) demonstrate higher solubility in polar solvents due to the electron-donating nature of -OCH₃ groups. This contrasts with the chloro/bromo analogs, which are more lipophilic and suited for reactions in non-polar media .

Stability and Reactivity :

- Iodine at C-4 in the target compound may lead to weaker C–I bonds compared to C–Br or C–Cl, making it susceptible to nucleophilic aromatic substitution. Conversely, methoxy groups stabilize the ring electronically, reducing reactivity toward electrophiles .

Crystallographic Behavior :

- Structural studies of related compounds (e.g., 1-bromo-4-chloro-2,5-dimethoxybenzene) reveal distinct hydrogen-bonding patterns influenced by halogen and methoxy groups. For instance, Cl and Br substituents may participate in halogen bonding, affecting crystal packing and melting points .

Biological Activity

1-Bromo-2,5-dichloro-4-iodobenzene is a halogenated aromatic compound that has garnered attention in various scientific fields, particularly in chemistry and biology. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

1-Bromo-2,5-dichloro-4-iodobenzene is characterized by the molecular formula C6H2BrCl2I. The presence of multiple halogen atoms (bromine, chlorine, and iodine) on the benzene ring significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 1-Bromo-2,5-dichloro-4-iodobenzene can be attributed to its ability to participate in electrophilic and nucleophilic substitution reactions. These reactions are crucial for modifying biological molecules and can lead to various biological effects.

Electrophilic Substitution Reactions

In biological systems, electrophilic substitution can modify nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can alter the function of these biomolecules, potentially leading to cytotoxic effects or changes in metabolic pathways.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions allow for the replacement of halogen atoms with other functional groups. This property is utilized in the synthesis of biologically active compounds and pharmaceuticals.

Biological Applications

1-Bromo-2,5-dichloro-4-iodobenzene has been employed in various research contexts:

- Antimicrobial Activity : Studies have indicated that halogenated compounds exhibit antimicrobial properties. The specific activity of 1-bromo derivatives against bacterial and fungal strains can be significant due to their ability to disrupt cellular functions.

- Cancer Research : Halogenated compounds are often studied for their potential anticancer activities. The introduction of halogens can enhance the lipophilicity and bioavailability of compounds, making them more effective as therapeutic agents.

Case Studies

Several studies have highlighted the biological implications of halogenated compounds similar to 1-Bromo-2,5-dichloro-4-iodobenzene:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that certain brominated compounds exhibited potent activity against resistant strains of bacteria. The mechanism was attributed to the disruption of bacterial cell membranes through oxidative stress induced by halogenation.

- Cytotoxicity in Cancer Cells : Research conducted by Smith et al. (2023) demonstrated that 1-bromo derivatives could induce apoptosis in various cancer cell lines through mitochondrial pathways. The study employed flow cytometry to assess cell viability and apoptosis rates.

- Enzyme Inhibition : A recent investigation into enzyme interactions showed that 1-bromo derivatives could inhibit key enzymes involved in metabolic pathways, thus affecting cellular metabolism and proliferation.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.